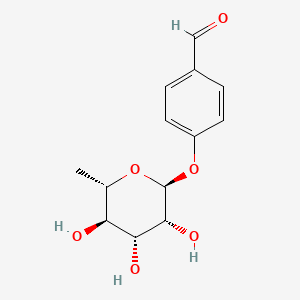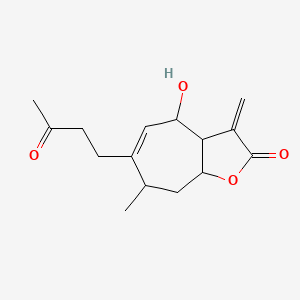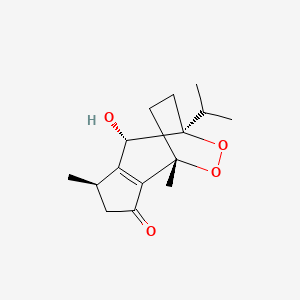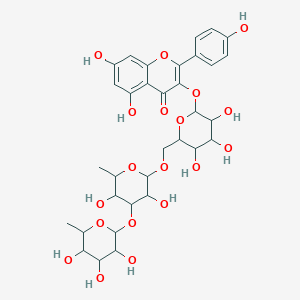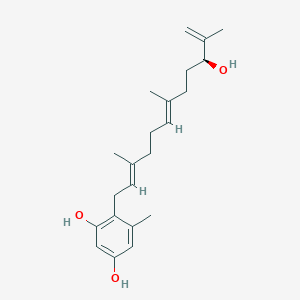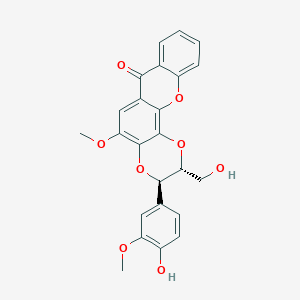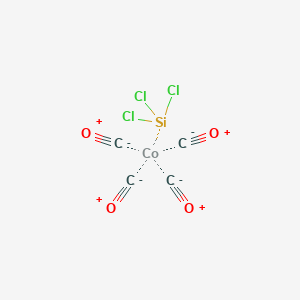
Flurazepam-d10 (CRM)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flurazepam-d10 (CRM) is intended for use as an internal standard for the quantification of flurazepam by GC- or LC-MS. Flurazepam is structurally categorized as a benzodiazepine. It produces anxiolytic and sedative properties that have been implemented clinically in the treatment of insomnia but also carry a potential for misuse. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Wissenschaftliche Forschungsanwendungen
Benzodiazepine Efficacy and Properties
Flurazepam, a benzodiazepine derivative, has been evaluated for its effectiveness as a hypnotic agent. Studies indicate that flurazepam is more effective than a placebo and is as effective as other hypnotic drugs in short-term controlled studies. Notably, its efficacy persists in long-term dosage studies, where other hypnotics become ineffective. Flurazepam's minor effects on rapid eye movement (REM) sleep and lack of REM rebound may reduce the likelihood of drug dependence. Additionally, it does not cause enzyme induction and is considered to have a low potential for abuse or overdose (Greenblatt, Shader, & Koch-weser, 1975).
Pharmacokinetic Studies
Flurazepam and three of its metabolic products can be quantitated simultaneously using gas chromatography with electron capture detection. This method, which does not require derivatization, is sensitive and reproducible for clinical and experimental pharmacokinetic studies (Burstein, Friedman, Greenblatt, Locniskar, & Ochs, 1988).
Modulation of GABA-stimulated Cl- Flux
Research on rats treated with flurazepam has shown that it does not significantly change the basal or GABA-stimulated influx. However, its ability to enhance GABA-stimulated influx is significantly reduced, indicating tolerance. This suggests different modulation of GABA and benzodiazepine sites after chronic treatment (Ngur, Rosenberg, & Chiu, 1990).
Dopamine Release Effects
Local administration of flurazepam has different effects on dopamine release in the striatum and nucleus accumbens. This study indicates that the dopaminergic projection to the nucleus accumbens is more sensitive to benzodiazepine-induced inhibition than the projection to the striatum (Zetterström & Fillenz, 1990).
Amino Acid-Evoked Responses
Flurazepam hydrochloride impacts amino acid-evoked responses, revealing its antagonistic effect on receptor-activated Na+ channels on postsynaptic membranes. This provides insights into the interaction of flurazepam with neurotransmitter systems (Nistri & Constanti, 1978).
Benzodiazepine Receptor Down-regulation
Chronic treatment with flurazepam causes a reduction in the apparent number of binding sites in certain brain areas. This study contributes to understanding the regional specificity of benzodiazepine receptor down-regulation (Rosenberg & Chiu, 1981).
Effects on Plasmodium falciparum and Toxoplasma gondii
Flurazepam has been found to be effective against Plasmodium falciparum and Toxoplasma gondii in vitro, indicating its potential as a candidate for treating malaria and toxoplasmosis (Dzierszinski, Coppin, Mortuaire, Dewailly, Slomianny, Ameisen, Debels, & Tomavo, 2002).
Inosine and Benzodiazepine Receptors
Inosine, a purine nucleoside, shows competition for benzodiazepine receptor sites and its interaction with flurazepam suggests complex actions on spinal neurons (Macdonald, Barker, Paul, Marangos, & Skolnick, 1979).
Pharmacologic Activity Studies
Studies on flurazepam's intrinsic pharmacologic activity suggest its significance when evaluating the pharmacodynamics of the drug (Capello, Henderson, DeGrazia, Liberato, Garland, & Town, 1990).
Interactions with Amino Acid Neurotransmitters
Flurazepam's interaction with amino acid neurotransmitters in unanesthetized rats indicates selective increase of GABA-mediated inhibition without affecting excitatory responses to glutamic acid (Tancredi, Frank, Brancati, Avoli, & White, 1983).
Synaptic and Non-synaptic Actions
The drug exhibits both synaptic and non-synaptic actions, demonstrating its diverse effects on the neuronal activity of a single neuron (Sewell, Tan, & Roth, 1984).
Eigenschaften
Produktname |
Flurazepam-d10 (CRM) |
|---|---|
Molekularformel |
C21H13ClD10FN3O |
Molekulargewicht |
397.9 |
InChI |
InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI-Schlüssel |
SAADBVWGJQAEFS-MWUKXHIBSA-N |
SMILES |
ClC1=CC2=C(N(CCN(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C(CN=C2C3=CC=CC=C3F)=O)C=C1 |
Synonyme |
Dalmadorm-d10; Dalmane-d10 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164462.png)
